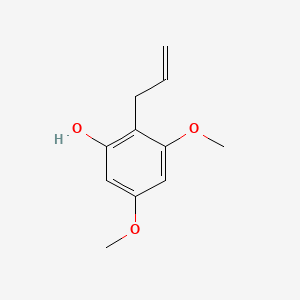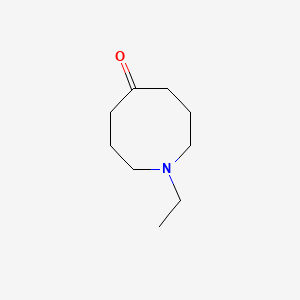
Hexahydroazocine-5-one, 1-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydroazocine-5-one, 1-ethyl- is a heterocyclic compound with the molecular formula C9H17NO. It is a derivative of azocine, a nitrogen-containing eight-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydroazocine-5-one, 1-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable diketone, followed by cyclization to form the azocine ring. The reaction conditions often require the use of a solvent such as benzene and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of Hexahydroazocine-5-one, 1-ethyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hexahydroazocine-5-one, 1-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atom in the azocine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the azocine ring .
Aplicaciones Científicas De Investigación
Hexahydroazocine-5-one, 1-ethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of Hexahydroazocine-5-one, 1-ethyl- involves its interaction with specific molecular targets. The nitrogen atom in the azocine ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Imidazoles: Another class of nitrogen-containing heterocycles with significant applications in pharmaceuticals and agrochemicals.
Uniqueness
Hexahydroazocine-5-one, 1-ethyl- is unique due to its eight-membered ring structure, which is less common compared to five- or six-membered rings found in thiazoles and imidazoles.
Propiedades
Número CAS |
37727-90-5 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-ethylazocan-5-one |
InChI |
InChI=1S/C9H17NO/c1-2-10-7-3-5-9(11)6-4-8-10/h2-8H2,1H3 |
Clave InChI |
BJYGRXJOOASJTR-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC(=O)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
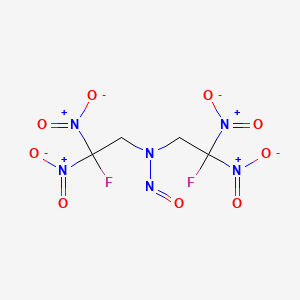
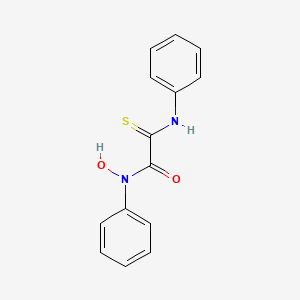
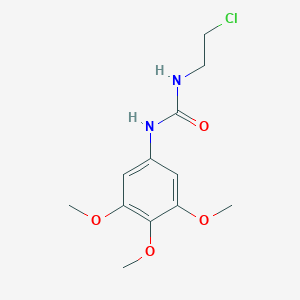
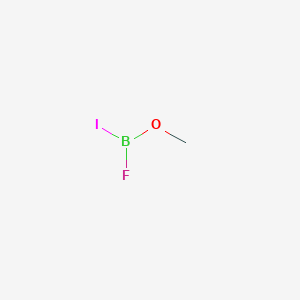
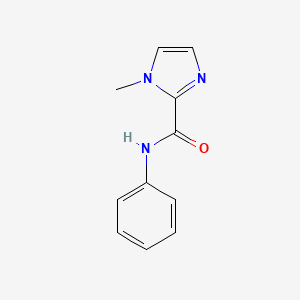
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
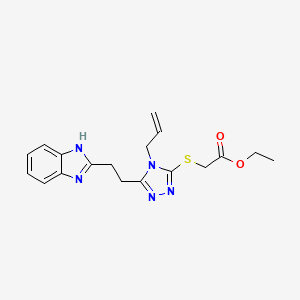
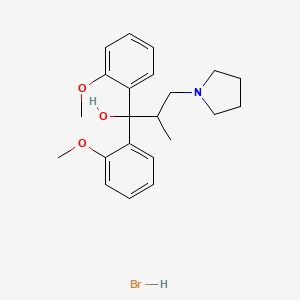
![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)
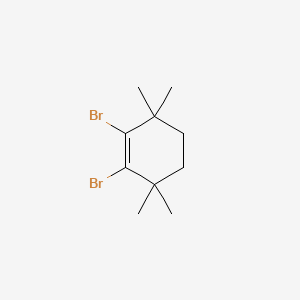
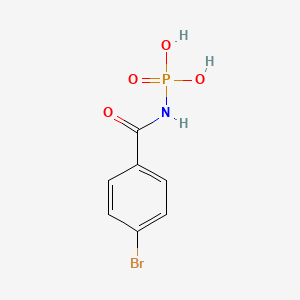
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
